2-(3,3-Dimethyloxiran-2-yl)ethanol
Description
2-(3,3-Dimethyloxiran-2-yl)ethanol (CAS: 18511-56-3), also known as (3,3-dimethyloxiran-2-yl)methanol, is an epoxide-containing alcohol with the molecular formula C₅H₁₀O₂ and a molecular weight of 102.13 g/mol . This compound features a strained oxirane (epoxide) ring substituted with two methyl groups at the 3,3-positions and a hydroxymethyl group at the 2-position. Its stereochemical configuration has been studied in synthetic intermediates, such as in the synthesis of benzofuran derivatives and santalane sesquiterpenoids .
The compound is primarily used in laboratory settings as a precursor for complex organic syntheses, including the preparation of cyclic aminonitrones and marine fungal metabolites . Its reactive epoxide moiety enables participation in ring-opening reactions, which are critical in generating polyfunctionalized molecules. Notably, its enantiomeric forms (e.g., 2’R vs. 2’S) have been distinguished via optical rotation comparisons .
Properties
CAS No. |
162131-96-6 |
|---|---|
Molecular Formula |
C6H12O2 |
Molecular Weight |
116.16 g/mol |
IUPAC Name |
2-(3,3-dimethyloxiran-2-yl)ethanol |
InChI |
InChI=1S/C6H12O2/c1-6(2)5(8-6)3-4-7/h5,7H,3-4H2,1-2H3 |
InChI Key |
ZPGGKNZDYTVOTP-UHFFFAOYSA-N |
SMILES |
CC1(C(O1)CCO)C |
Canonical SMILES |
CC1(C(O1)CCO)C |
Synonyms |
Oxiraneethanol, 3,3-dimethyl- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues and their distinguishing properties:
Reactivity and Stability
- Epoxide Reactivity: this compound undergoes nucleophilic ring-opening reactions, similar to 2,3-epoxypropan-1-ol. However, its dimethyl substituents increase steric hindrance, slowing hydrolysis compared to unsubstituted epoxides . In aqueous environments, derivatives like (3,3-dimethyloxiran-2-yl)methanol react with sulfates/nitrates to form dihydroxyiso-pentanol (DHIP) esters, whereas simpler epoxides (e.g., 2,3-epoxypropan-1-ol) hydrolyze rapidly without forming stable intermediates .
- Thermal Stability: The dimethyloxirane group enhances thermal stability compared to mono-methylated analogues like (3-methyloxiran-2-yl)methanol (CAS: 872-38-8), which is discontinued due to instability .
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